Atorvastatin calcium is classified under the International Nonproprietary Names (INN) as atorvastatin calcium. It is categorized as a statin, specifically an HMG-CoA reductase inhibitor, which acts by inhibiting the enzyme responsible for cholesterol synthesis in the liver. The compound is available in various forms, including tablets and oral solutions, and is marketed under several brand names, with Lipitor being one of the most recognized.
The synthesis of atorvastatin calcium involves multiple steps, utilizing various organic reactions to construct its complex molecular structure. A notable method includes the use of remote 1,5-anti asymmetric induction in a boron-mediated aldol reaction. The process typically starts with the preparation of key intermediates, followed by cyclization, hydrolysis, aldol condensation, asymmetric hydrogenation, and resolution to yield atorvastatin calcium.
Atorvastatin calcium has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is CHCaFNO, and it has a molecular weight of approximately 558.7 g/mol.
The synthesis and application of atorvastatin calcium involve several key chemical reactions:
For example, during the hydrolysis step involving sodium hydroxide, atorvastatin intermediates undergo transformation into atorvastatin calcium through reaction with soluble calcium salts .
Atorvastatin calcium functions primarily by inhibiting HMG-CoA reductase, an enzyme that plays a central role in cholesterol biosynthesis in the liver. By blocking this enzyme's activity, atorvastatin effectively lowers levels of low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C).
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are used for characterization and quality control during synthesis .
Atorvastatin calcium is primarily used in clinical settings for:
The synthesis of atorvastatin calcium (ASC) employs convergent strategies, with the Paal-Knorr condensation serving as the cornerstone for pyrrole ring formation. This method couples a 1,4-diketone precursor ("Stetter compound") with a protected amino side chain ([6-(2-aminoethyl)-2,2-dimethyl-[1,3]dioxan-4-yl]-acetic acid tert-butyl ester) under acidic catalysis (e.g., pivalic acid) in solvents like cyclohexane-THF mixtures. Industrial-scale optimization (7 kg batches) has demonstrated that isolating the crystalline diol intermediate tert-butyl-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate (5) prior to hydrolysis is critical for purity (>99%). Hydrolysis of 5 uses 1.10–1.15 equiv NaOH in aqueous methanol (40°C), followed by ethyl acetate extraction to remove organic impurities. Subsequent counterion exchange with calcium acetate yields the hemi-calcium salt, crystallized from ethanol to achieve >99.9% purity [2] [7] [9].
Table 1: Key Synthetic Improvements for Atorvastatin Calcium
Process Stage | Traditional Approach | Optimized Industrial Method | Impact |
---|---|---|---|
Ketal Deprotection | Aqueous HCl in MeCN/MeOH; oily product | Aqueous HCl in iPrOH; crystalline 5 | Purity increase to >99%; yield 96% |
Ester Hydrolysis | Excess NaOH; biphasic challenges | Controlled NaOH (1.1–1.15 eq); EtOAc extraction | Minimizes lactone impurity formation |
Calcium Salt Isolation | Dichloromethane precipitation | Ethyl acetate extraction/EtOH crystallization | Purity >99.9%; environmentally favorable |
Continuous manufacturing via Continuous Oscillatory Baffled Crystallizers (COBC) revolutionizes ASC production by enabling spatial temperature control and multi-port antisolvent (water) addition. This method achieves a 100-fold productivity increase over batch crystallization, reducing cycle time from 22 hours to 12 minutes. Critical parameters include solvent/antisolvent ratio and seeding, which ensure the exclusive formation of the stable trihydrate polymorph (Form I) with narrow crystal size distribution (CSD) [1].
Atorvastatin's conversion to the calcium salt addresses intrinsic instability limitations of the free acid. The hemi-calcium salt structure ([C₃₃H₃₅FN₂O₅]₂·Ca·3H₂O) enhances stability through ionic coordination and crystalline hydrate formation. Form I trihydrate exhibits superior non-hygroscopic behavior compared to metastable polymorphs or amorphous forms, which are prone to moisture-induced degradation during storage. This structural configuration mitigates lactonization—a key degradation pathway under acidic conditions—by stabilizing the open hydroxy-acid form via calcium coordination [1] [3] [8].
Table 2: Impact of Calcium Salt Formation on Pharmaceutical Properties
Property | Atorvastatin Free Acid | Atorvastatin Calcium Trihydrate | Functional Advantage |
---|---|---|---|
Hygroscopicity | High | Low (non-hygroscopic) | Prevents hydrolysis/degradation |
Crystalline Forms | >60 polymorphs/solvates | Form I (thermodynamically stable) | Consistent filtration, drying |
Degradation Pathway | Lactonization (pH-dependent) | Suppressed via ionic coordination | Extended shelf-life |
Bioavailability | Low (absolute: 12%) | Enhanced dissolution | Improved therapeutic efficacy |
The calcium salt also optimizes downstream processing. Batch crystallization typically yields broad CSD, complicating filtration and drying. COBC-derived ASC crystals exhibit uniform morphology and narrower CSD (PDI <0.3), reducing solvent retention and enabling faster processing. Additionally, the trihydrate structure dehydrates at >100°C, ensuring stability during manufacturing [1] [8].
Structural optimization of ASC focuses on overcoming solubility-limited absorption and first-pass metabolism. Two advanced strategies dominate:
Nanocrystal Technology: High-pressure homogenization of ASC with poloxamer-188 (drug:stabilizer ratio 1:5) yields nanocrystals (225 nm). This increases gastric solubility by 40-fold and oral bioavailability in rats by 2.66-fold. The nanosized surface area amplifies saturation solubility, while poloxamer inhibits aggregation via steric stabilization. Lyophilization with trehalose or mannitol ensures redispersibility without crystal growth [4].
Solid Dispersions: Incorporating ASC into Pluronic matrices (F68 or F127) generates amorphous solid dispersions. At 10% Pluronic F127 concentration, solubility rises 400-fold due to micellar encapsulation and hydrogen bonding between ASC’s carboxyl groups and polyoxyethylene chains. In vivo studies confirm bioavailability enhancement comparable to nanocrystals, attributed to prolonged supersaturation and intestinal permeation enhancement [6].
Synthetic modifications to the heptanoic acid side chain or pyrrole ring have been explored but show limited commercial adoption. Derivatives introducing halogens or alkyl groups alter HMG-CoA reductase binding affinity but compromise metabolic stability. Current research prioritizes physical modifications (salts, co-crystals) over covalent analog synthesis to leverage existing regulatory pathways [4] [6] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: